2,4-Difluorophenylthioethanol
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Overview
Description
2,4-Difluorophenylthioethanol is an organic compound with the molecular formula C8H8F2OS It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, a thioether group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenylthioethanol typically involves the reaction of 2,4-difluorothiophenol with an appropriate alkylating agent such as ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4-Difluorothiophenol+Ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylthioethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthioethanol derivatives.
Scientific Research Applications
2,4-Difluorophenylthioethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenylthioethanol involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that may interact with biological macromolecules. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorothiophenol: Lacks the ethanol moiety.
2,4-Difluorophenol: Lacks the thioether group.
2,4-Difluorobenzyl alcohol: Contains a benzyl alcohol group instead of a thioether.
Uniqueness
2,4-Difluorophenylthioethanol is unique due to the presence of both the thioether and ethanol groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHERCKIXORRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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